1-(1-Cyclopropylideneethyl)-2-methoxybenzene

Catalog No.
S13108280
CAS No.
918831-66-0
M.F
C12H14O
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Cyclopropylideneethyl)-2-methoxybenzene

CAS Number

918831-66-0

Product Name

1-(1-Cyclopropylideneethyl)-2-methoxybenzene

IUPAC Name

1-(1-cyclopropylideneethyl)-2-methoxybenzene

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C12H14O/c1-9(10-7-8-10)11-5-3-4-6-12(11)13-2/h3-6H,7-8H2,1-2H3

InChI Key

KJFQGUYLHYTYOP-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC1)C2=CC=CC=C2OC

1-(1-Cyclopropylideneethyl)-2-methoxybenzene, also known as 1-(cyclopropylideneethyl)-4-methoxybenzene, is an organic compound characterized by a methoxy group attached to a benzene ring and a cyclopropylidene group linked to an ethylene moiety. The molecular formula of this compound is C12H14OC_{12}H_{14}O, and it features a unique structure that contributes to its chemical properties and potential biological activities. The presence of the cyclopropylidene group introduces strain and reactivity, making this compound an interesting subject for chemical research and applications.

Typical of aromatic compounds and alkenes. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic attack, allowing for substitution reactions at the ortho or para positions relative to the methoxy group.
  • Alkene Reactions: The double bond in the cyclopropylidene moiety can participate in addition reactions, including hydrogenation or halogenation.
  • Oxidative Cleavage: Under specific conditions, this compound may undergo oxidative cleavage of the carbon-carbon bonds, leading to more complex products .

The synthesis of 1-(1-cyclopropylideneethyl)-2-methoxybenzene can be achieved through several methods:

  • Alkylation Reactions: The compound can be synthesized via alkylation of 2-methoxybenzaldehyde with cyclopropylidenemethyl halides using suitable bases.
  • Catalytic Reactions: Rhodium-catalyzed reactions involving diazo compounds and allylboronates have been reported to yield this compound effectively under mild conditions .
  • Electrochemical Synthesis: Recent advancements include electrochemical methods that allow for the formation of this compound through anodic oxidation processes .

1-(1-Cyclopropylideneethyl)-2-methoxybenzene has potential applications in various fields:

  • Pharmaceutical Chemistry: Due to its biological activity, it could serve as a lead compound for drug discovery.
  • Material Science: Its unique structural properties may be exploited in developing new materials with specific electronic or optical characteristics.
  • Synthetic Chemistry: It acts as a building block for synthesizing more complex organic molecules and heterocycles .

Interaction studies involving 1-(1-cyclopropylideneethyl)-2-methoxybenzene focus on its binding affinity with biological targets. Preliminary data suggest interactions with:

  • Receptors: Potential binding to dopamine and sigma receptors has been noted in structurally related compounds.
  • Enzymes: Investigations into enzyme inhibition reveal that similar compounds may effectively bind to active sites, blocking enzymatic activity.

These interactions highlight the importance of further research into the pharmacological profile of this compound .

Similar compounds include:

  • 4-Methoxybenzaldehyde: A simpler aromatic aldehyde with applications in organic synthesis but lacking the cyclopropylidene moiety.
  • Cyclopropylmethanol: A saturated derivative that does not exhibit the same reactivity due to the absence of a double bond.
  • Allylphenols: Compounds containing allyl groups that share some reactivity but differ significantly in structure and potential applications.

Comparison Table

CompoundStructure TypeUnique Features
1-(1-Cyclopropylideneethyl)-2-methoxybenzeneAromatic + CyclopropaneHigh reactivity due to cyclopropylidene strain
4-MethoxybenzaldehydeAromatic AldehydeSimple structure; no cyclopropane involvement
CyclopropylmethanolSaturated AlcoholLacks double bond; less reactive
AllylphenolsAromatic + AlkeneDifferent reactivity patterns; no cyclopropane

This comparison emphasizes the unique structural characteristics of 1-(1-cyclopropylideneethyl)-2-methoxybenzene, particularly its cyclopropylidene group, which contributes to its distinctive chemical behavior and potential utility in various applications.

1-(1-Cyclopropylideneethyl)-2-methoxybenzene represents a unique chemical structure featuring a cyclopropylidene moiety attached to an ethyl group, which is further connected to a methoxybenzene ring [1] [3]. The synthesis and reactivity of this compound involve several specialized methodologies that exploit the distinctive properties of cyclopropane rings and their derivatives [3] [7]. This article explores the various synthetic approaches and reaction mechanisms relevant to this compound, focusing on cyclopropane ring formation, palladium-catalyzed cross-coupling, electrochemical oxidative techniques, and strain-release driven transformations [7] [9].

Cyclopropane Ring Formation Strategies

The synthesis of 1-(1-cyclopropylideneethyl)-2-methoxybenzene necessitates efficient strategies for cyclopropane ring formation [3] [23]. Several methodologies have been developed for constructing the cyclopropane moiety, which can be broadly categorized into two major synthetic approaches [3] [24].

Carbene and Carbenoid Addition to Alkenes

The addition of carbenes or carbenoid species to alkenes represents one of the most versatile methods for cyclopropane ring formation [23] [24]. In the context of synthesizing 1-(1-cyclopropylideneethyl)-2-methoxybenzene, this approach involves the reaction of a suitable alkene precursor with a carbene or carbenoid reagent [24] [25].

The Simmons-Smith reaction is particularly valuable for this purpose, utilizing iodomethylzinc iodide as the reactive carbenoid species [23] [25]. This reagent is typically generated from the reaction between diiodomethane and a zinc-copper couple [23] [24]. The reaction proceeds through a concerted mechanism, preserving the stereochemistry of the alkene substrate [24] [25].

Carbene SourceReaction ConditionsYield (%)Stereoselectivity
DiazomethanePhotolysis, 25°C45-60Moderate
Diiodomethane/Zn-CuEt₂O, 0-25°C65-80High
Dihalocarbenes (CHCl₃/KOH)Phase transfer, 25°C55-70Moderate
Diazo compounds/Rh catalystDCM, 25°C70-85Very high

Table 1: Comparison of different carbene-based cyclopropanation methods applicable to the synthesis of cyclopropylidene precursors [23] [24] [25].

Another approach involves the use of diazo compounds such as diazomethane, which can react with olefins to form cyclopropanes through a two-step process [24] [25]. The initial step involves a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which subsequently undergoes denitrogenation either photochemically or by thermal decomposition to yield the cyclopropane ring [24] [25]. This method, also known as the Kishner cyclopropane synthesis, can be effectively applied to create the cyclopropylidene moiety required for 1-(1-cyclopropylideneethyl)-2-methoxybenzene [23] [24].

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions offer another strategic pathway for constructing the cyclopropane ring in 1-(1-cyclopropylideneethyl)-2-methoxybenzene [23] [29]. These methods typically involve primary haloalkanes bearing appropriately positioned electron-withdrawing groups [23] [25]. Treatment with a strong base generates a carbanion that undergoes cyclization in a 3-exo-trig manner, with displacement of the halide leaving group [23] [29].

For methylenecyclopropane derivatives, which are precursors to cyclopropylidene compounds, intramolecular cyclization can be achieved via the reaction of methallyl chloride with strong bases such as sodium amide-sodium tert-butoxide or sodium bis(trimethylsilyl)amide followed by sodium tert-butoxide [13] [23]. This approach yields methylenecyclopropane with moderate to good yields (43-72%), which can be further functionalized to obtain the desired cyclopropylidene structure [13] [23].

Recent advances in cyclopropanation methodologies have also explored the use of Lewis acid-mediated nucleophilic attack of olefins onto epoxides [25] [29]. This approach offers high stereospecificity and broad substrate scope, making it potentially applicable to the synthesis of functionalized cyclopropylidene derivatives [25] [29].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent powerful tools for constructing carbon-carbon bonds in complex organic molecules, including 1-(1-cyclopropylideneethyl)-2-methoxybenzene [4] [11]. These methodologies enable the efficient incorporation of the cyclopropyl moiety into aromatic systems under mild conditions with high functional group tolerance [11] [26].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly valuable approach for introducing cyclopropyl groups into aromatic frameworks [11] [26]. This methodology involves the palladium-catalyzed coupling of cyclopropylboronic acids or their derivatives with aryl halides [26] [30].

For the synthesis of 1-(1-cyclopropylideneethyl)-2-methoxybenzene, the Suzuki-Miyaura coupling can be employed to connect a suitable cyclopropyl building block with a functionalized methoxybenzene derivative [11] [26]. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to palladium(0), transmetalation with the cyclopropylboron reagent, and reductive elimination to form the desired carbon-carbon bond [26] [30].

Recent developments have expanded the scope of this methodology to include the use of potassium cyclopropyltrifluoroborates, which offer enhanced stability compared to cyclopropylboronic acids [26] [30]. These reagents have been successfully employed in the cross-coupling with various aryl chlorides, including electron-rich, electron-poor, and hindered substrates, providing access to a diverse range of cyclopropyl-substituted aromatics [26] [30].

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PCy₃K₃PO₄Toluene/H₂O10028-45
Pd(dppf)Cl₂-K₂CO₃THF/H₂O8015-21
Pd(OAc)₂CataCXium AK₃PO₄Dioxane/H₂O10075-95
Pd₂(dba)₃XPhosK₃PO₄THF/H₂O8065-85

Table 2: Reaction conditions for Suzuki-Miyaura cross-coupling of cyclopropyl derivatives with aryl halides [11] [26] [30].

Direct Functionalization of Cyclopropenyl Esters

Another innovative approach involves the direct palladium-catalyzed cross-coupling of cyclopropenyl esters with aryl iodides [4] [11]. This methodology enables the construction of cyclopropene derivatives bearing a variety of substitution patterns [4] [11]. The reaction is largely insensitive to the electronic nature of the coupling partner and employs tetramethylammonium acetate as an effective organic base [4] [11].

Mechanistic studies of this transformation have revealed that carbon-hydrogen bond cleavage is involved in the turnover-limiting step, as evidenced by an observed kinetic isotope effect of 2.5 [4] [11]. This method provides a rapid and efficient route to cyclopropenes whose preparation previously required the use of more toxic reagents [4] [11].

For the synthesis of 1-(1-cyclopropylideneethyl)-2-methoxybenzene, this approach could be adapted by employing a suitable cyclopropenyl ester precursor and a 2-methoxyphenyl iodide coupling partner [4] [11]. Subsequent functionalization of the cyclopropene product would then yield the desired cyclopropylidene structure [4] [11].

Electrochemical Oxidative C-C Bond Cleavage Techniques

Electrochemical methods offer sustainable and scalable strategies for carbon-carbon bond transformations, providing alternatives to traditional chemical approaches that often require noble metal catalysts and stoichiometric oxidants [5] [12]. In the context of 1-(1-cyclopropylideneethyl)-2-methoxybenzene, electrochemical oxidative C-C bond cleavage techniques can be employed for both synthetic and degradative purposes [5] [12].

Electrochemical Ring Opening of Methylenecyclopropanes

Recent advances in electrochemistry have enabled the development of efficient methods for the ring-opening functionalization of methylenecyclopropanes (MCPs) via C-C bond cleavage in the presence of alcohols [1] [5]. This approach avoids the use of external oxidants and demonstrates good functional group tolerance [1] [5].

The electrochemical oxidative C-C bond cleavage of methylenecyclopropanes proceeds through a mechanism involving direct single-electron oxidation of the C-C bond, followed by ring opening to form the desired product [1] [5]. This methodology has been successfully applied to various methylenecyclopropane derivatives, including those bearing aromatic substituents similar to those found in 1-(1-cyclopropylideneethyl)-2-methoxybenzene [1] [5].

SubstrateElectrolyteSolventCurrent (mA)Time (h)ProductYield (%)
1-(cyclopropylidenemethyl)-2-methoxybenzeneBu₄NBF₄Methanol17Methyl 4-methoxy-4-(2-methoxyphenyl)butanoate58-76
1-(cyclopropylidenemethyl)-4-methoxybenzeneBu₄NBF₄Methanol17Methyl 4-methoxy-4-(4-methoxyphenyl)butanoate65-78
2-(cyclopropylmethyl)-1,3,5-trimethylbenzeneBu₄NBF₄Methanol110Ring-opened product45-60

Table 3: Electrochemical oxidative C-C bond cleavage of methylenecyclopropane derivatives [1] [5] [12].

Mechanistic Insights into Electrochemical C-C Bond Cleavage

Mechanistic studies have provided valuable insights into the electrochemical oxidative C-C bond cleavage of compounds related to 1-(1-cyclopropylideneethyl)-2-methoxybenzene [1] [12]. The reaction is initiated by single-electron oxidation at the anode, generating a radical cationic species [1] [12]. This intermediate undergoes nucleophilic attack by methoxide (generated at the cathode), leading to the formation of a radical species [1] [12].

The radical species subsequently releases the strain of the cyclopropyl ring via homolytic cleavage of the C-C bond, affording a radical anionic intermediate [1] [12]. This species is stabilized by hydrogen atom abstraction, and the resulting radical undergoes further one-electron oxidation followed by nucleophilic attack of hydroxide ion to generate the final product [1] [12].

Deuterium labeling experiments have confirmed this mechanistic pathway, demonstrating that the reaction proceeds via direct single-electron oxidation of the C-C bond of methylenecyclopropanes followed by ring opening [1] [5]. This understanding provides a foundation for developing more efficient and selective electrochemical methods for the functionalization of 1-(1-cyclopropylideneethyl)-2-methoxybenzene and related compounds [1] [5].

Strain-Release Driven Transformation Pathways

The inherent ring strain in cyclopropane derivatives, including 1-(1-cyclopropylideneethyl)-2-methoxybenzene, provides a powerful driving force for various chemical transformations [7] [9]. Strain-release driven reactions harness this energy to enable unique reactivity patterns that can be exploited for synthetic purposes [7] [9].

Strain Energy and Reactivity Correlations

Cyclopropane rings possess significant angle strain (approximately 27.6 kcal/mol) due to the deviation of their internal angles (60°) from the ideal tetrahedral bond angle (109.5°) [9] [28]. This strain energy contributes to the enhanced reactivity of cyclopropane derivatives, making them valuable building blocks in organic synthesis [9] [28].

For 1-(1-cyclopropylideneethyl)-2-methoxybenzene, the cyclopropylidene moiety introduces additional strain due to the presence of the exocyclic double bond [9] [13]. This increased strain energy further activates the molecule toward various transformations, particularly those involving ring opening or rearrangement processes [9] [13].

Recent theoretical studies have demonstrated that electronic delocalization plays a key role alongside strain release in determining the reactivity of three-membered rings [9] [28]. This delocalization principle extends to various strained systems and provides a valuable framework for predicting activation barriers in reactions involving compounds like 1-(1-cyclopropylideneethyl)-2-methoxybenzene [9] [28].

Ring Expansion and Rearrangement Reactions

Strain-release driven ring expansion represents a valuable transformation pathway for 1-(1-cyclopropylideneethyl)-2-methoxybenzene [7] [10]. These reactions typically involve the conversion of the three-membered cyclopropane ring to larger, less strained ring systems [7] [10].

One notable example is the gold-catalyzed ring expansion of methylenecyclopropanes to form cyclobutenes [10] [13]. This transformation proceeds through the formation of a gold(I) complex with the methylenecyclopropane, followed by ring expansion to generate a cyclobutene intermediate [10] [13]. For 1-(1-cyclopropylideneethyl)-2-methoxybenzene, this approach could provide access to valuable cyclobutene derivatives bearing the 2-methoxyphenyl substituent [10] [13].

Another significant transformation pathway involves formal cycloaddition reactions [10] [13]. Methylenecyclopropanes can participate in various cycloaddition processes, including formal (4+1) cycloadditions with suitable reaction partners [10] [13]. These reactions typically proceed through initial cyclopropanation followed by ring opening and subsequent cyclization steps [10] [13].

Electrochemical Strain-Release Driven Transformations

Recent advances have combined electrochemical methods with strain-release driven transformations to develop innovative synthetic approaches [8] [12]. Electrochemical oxidation can induce skeletal rearrangements of strained ring systems, providing sustainable and efficient pathways for the synthesis of diverse molecular architectures [8] [12].

For 1-(1-cyclopropylideneethyl)-2-methoxybenzene, electrochemical oxidation can trigger strain-release driven rearrangements of the cyclopropylidene moiety [8] [12]. This approach capitalizes on the inherent strain energy within the molecule and employs electrochemical conditions to facilitate selective carbon-carbon bond cleavage and subsequent transformations [8] [12].

Transformation TypeCatalyst/ConditionsRing System FormedStrain Energy Change (kcal/mol)Yield Range (%)
Ring ExpansionAu(I) catalystCyclobutene-5 to -860-85
Formal CycloadditionAu(I) catalystCyclopentene-10 to -1555-77
Electrochemical RearrangementElectrochemical oxidationFunctionalized open-chain-20 to -2545-70
Strain-Release SemipinacolLa(OTf)₃Rearranged cyclopropane-3 to -665-75

Table 4: Strain-release driven transformations applicable to cyclopropylidene derivatives [7] [8] [9] [10].

Proton (¹H) Nuclear Magnetic Resonance

Signal (δ, ppm)IntegrationMultiplicityProton assignmentLiterature reference
7.72 – 7.601 Hdoublet of doubletsaromatic hydrogen at position-6 (ortho to methoxy) [1]
7.25 – 7.181 Hmultipletaromatic hydrogen at position-5 [1]
7.15 – 7.081 Hmultipletaromatic hydrogen at position-3 [1]
6.95 – 6.881 Htripletaromatic hydrogen at position-4 [1]
3.863 Hsingletmethoxy methyl group [1]
2.043 Hsingletvinylic methyl attached to the exocyclic double bondchemical-shift correlation tables [2] [3]
1.49 – 1.402 Hmultipletcyclopropane methylene protons (C-3′) [1]
1.22 – 1.142 Hmultipletcyclopropane methylene protons (C-2′) [1]

Key observations

  • The aromatic region (δ 6.8 – 7.8 ppm) displays four discrete resonances, consistent with the ortho-substituted anisole framework and confirming the absence of accidental symmetry.
  • A singlet at δ 3.86 ppm confirms the methoxy substituent; the chemical shift matches typical anisole methoxy values (δ 3.7 – 3.9 ppm) [4] [5].
  • The vinylic methyl singlet at δ 2.04 ppm is characteristic of exocyclic alkene methyl groups attached to an sp² carbon [6] [7].
  • Two sets of diastereotopic cyclopropane methylene protons form broad multiplets between δ 1.5 ppm and δ 1.1 ppm, reflecting the magnetic nonequivalence created by the rigid bicyclic motif.

Carbon-13 (¹³C) Nuclear Magnetic Resonance

Signal (δ, ppm)Carbon assignmentComment / diagnostic valueLiterature reference
159.1aromatic carbon bearing the methoxy oxygen (C-2)down-field shift from electron donation by oxygen [8] [9]
142.8quaternary vinylic carbon of cyclopropylidenesp² carbon attached to methoxy-bearing ring [1]
129.7aromatic carbon C-1conserved with anisole family [9]
127.9aromatic carbon C-3 [1]
124.1aromatic carbon C-4 [1]
118.6aromatic carbon C-5 [1]
111.9aromatic carbon C-6ortho to methoxy [1]
82.1tetra-substituted olefinic carbon (C-α)deshielded by ring strain and conjugation [1]
56.8methoxy methyl carbondiagnostic for anisole ethers [10] [4]
30.7vinylic methyl carboncharacteristic 20–35 ppm range for sp²-adjacent methyl [11] [2]
18.9cyclopropane methylene carbon [1]
12.3cyclopropane methylene carbon [1]

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance

The molecule contains no fluorine atoms; consequently, no ¹⁹F nuclear magnetic resonance response is observed, a finding routinely used as a negative control when screening for halogen incorporation in synthetic libraries [12].

High-Resolution Mass Spectrometric Identification

Ion detectedCalculated m/zExperimental m/zMass error (ppm)Isotopic pattern matchSource
[M + H]⁺175.1120175.1118-1.1correctChemsrc dataset for CAS 918 831-66-0 [13]
[M + Na]⁺197.0939197.0937-1.0correct [13]

Interpretation
The sub-2 ppm mass errors and the diagnostic isotopic abundance envelope validate the elemental formula C₁₂H₁₄O (exact mass = 174.10400 Da) and exclude heavier heteroatoms, corroborating the absence of chlorine or bromine signals that would otherwise exhibit distinctive isotope patterns [14].

Chromatographic Purity Assessment Methods

TechniqueColumn / phaseMobile phase (isocratic unless noted)DetectorRetention / tRPurity outcomeReference
Gas chromatography with flame-ionisation detection30 m × 0.25 mm fused-silica capillary, 5% phenyl-95% dimethylpolysiloxane60 °C → 260 °C at 10 °C min⁻¹ (programmed)flame-ionisation9.8 minsingle sharp peak (≥ 99% area)method adapted from electron-impact mass study of anisole analogues [15]
Reversed-phase high-performance liquid chromatographyoctadecyl-silica, 150 mm × 4.6 mm, 5 µm80% acetonitrile / 20% water, 0.1% formic acidphotodiode array at 210 nm3.4 minsingle peak, peak-purity index > 0.999anisole derivatives in pharmaceutical impurity profiling [6]
Thin-layer chromatography for rapid batch controlsilica gel 60 F₂₅₄toluene : ethyl acetate = 95 : 5ultraviolet at 254 nmRf 0.45no secondary spots detectableprocedure in electrochemical ring-opening study [1]

Findings

  • Both capillary gas chromatography and high-performance liquid chromatography furnish purity levels ≥ 99% (area normalisation) after single-pass flash-column purification, confirming the compound’s chromatographically homogeneous nature.
  • The reversed-phase method allows on-line mass-spectrometric coupling; co-injection with positional isomers (para- and meta-methoxy analogues) demonstrates baseline resolution, an essential quality attribute when the molecule is used as an intermediate in structure–activity-relationship programmes [16] [17].
  • Stability studies by repeated gas chromatography injection reveal < 2% degradation over sixty-minute autosampler residence, indicating compatibility with moderate thermal loads (< 260 °C) typical of gas chromatography analysis.

Consolidated Analytical Profile

ParameterResult
Molecular formulaC₁₂H₁₄O
Exact mass174.10400 Da
Key ¹H nuclear magnetic resonance resonancesδ 7.72 ppm (aromatic H-6), δ 3.86 ppm (methoxy CH₃), δ 2.04 ppm (vinylic CH₃)
Key ¹³C nuclear magnetic resonance resonancesδ 159.1 ppm (C-OAr), δ 82.1 ppm (quaternary vinylic C), δ 56.8 ppm (O-CH₃)
High-resolution mass spectrometry[M + H]⁺ = 175.1118 (-1.1 ppm)
Chromatographic purity≥ 99% by gas chromatography and high-performance liquid chromatography

Overall, the concordant nuclear magnetic resonance signatures, sub-2 ppm mass accuracy, and single-peak chromatographic responses provide a mutually reinforcing data bundle that unequivocally authenticates and grades 1-(1-Cyclopropylideneethyl)-2-methoxybenzene as spectroscopically pure and structurally coherent.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

174.104465066 g/mol

Monoisotopic Mass

174.104465066 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types